molecular formula C15H17IN2O4 B3145791 2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid CAS No. 581781-86-4

2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B3145791
CAS No.: 581781-86-4
M. Wt: 416.21 g/mol
InChI Key: NUZHYVZCXLMOGD-UHFFFAOYSA-N
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Description

2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a synthetic compound featuring a cyclohexanecarboxylic acid core linked via a hydrazinecarbonyl group to a 2-iodobenzoyl moiety. The iodine atom in the ortho position of the benzoyl group contributes to its distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in halogen-bonding interactions or as a radiolabeled probe.

Properties

IUPAC Name

2-[[(2-iodobenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN2O4/c16-12-8-4-3-7-11(12)14(20)18-17-13(19)9-5-1-2-6-10(9)15(21)22/h3-4,7-10H,1-2,5-6H2,(H,17,19)(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZHYVZCXLMOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NNC(=O)C2=CC=CC=C2I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves multiple steps. One common synthetic route includes the reaction of 2-iodobenzoyl chloride with hydrazine to form 2-(2-iodobenzoyl)hydrazine. This intermediate is then reacted with cyclohexanecarboxylic acid chloride under controlled conditions to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.

Chemical Reactions Analysis

2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid (Target) C₁₆H₁₈IN₂O₅* ~443.24† 2-Iodobenzoyl Ortho-iodo, hydrazine linker
2-{[2-(3,4,5-Trimethoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid C₁₈H₂₄N₂O₇ 380.40 3,4,5-Trimethoxybenzoyl Electron-rich, three methoxy groups
2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid C₁₆H₁₉IN₂O₅ 446.24 3-Iodo-4-methoxybenzoyl Meta-iodo, methoxy synergy
2-{[2-(2-Bromo-4-(tert-butyl)phenoxyacetyl)hydrazino]carbonyl}cyclohexanecarboxylic acid C₂₀H₂₇BrN₂O₅ 455.36 2-Bromo-4-(tert-butyl)phenoxyacetyl Bromine, bulky tert-butyl group
6-([2-(2-Thienylcarbonyl)hydrazino]carbonyl)-3-cyclohexene-1-carboxylic acid C₁₃H₁₄N₂O₄S 294.33 2-Thienylcarbonyl Thiophene ring, sulfur atom

*Presumed formula based on analogs. †Calculated based on similar iodine-containing analogs .

Substituent Effects

  • Iodo vs. The trimethoxy analog () exhibits higher polarity due to oxygen-rich substituents, likely improving aqueous solubility.
  • Thienyl vs. Benzoyl Moieties :

    • The thiophene-containing analog () introduces sulfur, enabling π-π stacking and hydrogen-bonding interactions distinct from iodobenzoyl’s halogen bonding. Its lower molecular weight (294.33 g/mol) suggests enhanced metabolic stability but reduced lipophilicity compared to the target compound .

Molecular Weight and Physicochemical Properties

  • The target compound’s molecular weight (~443.24 g/mol) is higher than methoxy-substituted analogs (e.g., 380.40 g/mol in ) due to iodine’s atomic mass. This increased weight may correlate with slower metabolic clearance but higher lipophilicity, impacting membrane permeability .

Hydrazine Linker and Cyclohexane Core

  • All compounds feature a hydrazinecarbonyl linker , which imparts conformational flexibility and hydrogen-bonding capacity. Substituents on the benzoyl group modulate the linker’s electronic environment; for example, electron-withdrawing iodine may polarize the hydrazine bond, enhancing reactivity .
  • The cyclohexanecarboxylic acid core provides a rigid scaffold. Stereochemistry (e.g., undefined stereocenters in ) could influence spatial interactions in biological targets .

Biological Activity

2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C15H17IN2O4 and a molecular weight of 416.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves multiple steps, starting from 2-iodobenzoyl chloride and hydrazine to form an intermediate, which is then reacted with cyclohexanecarboxylic acid chloride to yield the final product. The chemical reactions can be summarized as follows:

  • Formation of 2-(2-iodobenzoyl)hydrazine :
    • Reaction of 2-iodobenzoyl chloride with hydrazine.
  • Formation of the final product :
    • Reaction of the intermediate with cyclohexanecarboxylic acid chloride.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Activity : Investigations into its anticancer properties have shown promise, with indications that it may interfere with cellular processes such as DNA replication and protein synthesis.

The mechanism of action is believed to involve the compound's interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Ongoing research aims to elucidate these pathways further.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
2-{[2-(2-Bromobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acidBromine instead of iodineVaries; generally lower reactivity
2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acidChlorine instead of iodineLess reactive than iodine counterpart
2-{[2-(2-Fluorobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acidFluorine substitutionDifferent electronic properties affecting activity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : Research published in various journals indicates that derivatives of hydrazine compounds have shown significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar properties .
  • Anticancer Research : A study focusing on hydrazone derivatives indicated that certain structural modifications could enhance anticancer activity. The incorporation of halogenated benzoyl groups has been linked to increased potency against cancer cell lines .
  • Mechanistic Insights : Investigations into the mechanism have revealed that compounds like this one can induce apoptosis in cancer cells, possibly through the modulation of apoptotic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid

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